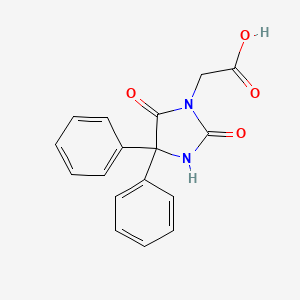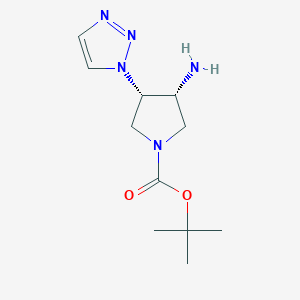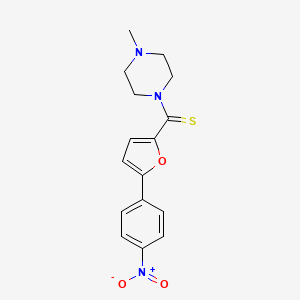![molecular formula C16H13ClN4O4 B2637881 2-(4-chlorophenyl)-1-{[(dimethylamino)carbonyl]oxy}-6-nitro-1H-1,3-benzimidazole CAS No. 860609-01-4](/img/structure/B2637881.png)
2-(4-chlorophenyl)-1-{[(dimethylamino)carbonyl]oxy}-6-nitro-1H-1,3-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-1-{[(dimethylamino)carbonyl]oxy}-6-nitro-1H-1,3-benzimidazole is a synthetic organic compound that belongs to the benzimidazole class Compounds in this class are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-1-{[(dimethylamino)carbonyl]oxy}-6-nitro-1H-1,3-benzimidazole typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group into the benzimidazole ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom on the phenyl ring.
Carbamoylation: Formation of the dimethylamino carbonyl group through a reaction with dimethylamine and a suitable carbonyl source.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-1-{[(dimethylamino)carbonyl]oxy}-6-nitro-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the chlorine atom with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or palladium on carbon.
Substitution Reagents: Such as nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-1-{[(dimethylamino)carbonyl]oxy}-6-nitro-1H-1,3-benzimidazole would involve its interaction with specific molecular targets. These could include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces to modulate cellular responses.
DNA/RNA: Intercalation into DNA or RNA to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-1H-benzimidazole: Lacks the nitro and dimethylamino carbonyl groups.
6-nitro-1H-benzimidazole: Lacks the chlorophenyl and dimethylamino carbonyl groups.
1-{[(dimethylamino)carbonyl]oxy}-1H-benzimidazole: Lacks the nitro and chlorophenyl groups.
Uniqueness
The unique combination of functional groups in 2-(4-chlorophenyl)-1-{[(dimethylamino)carbonyl]oxy}-6-nitro-1H-1,3-benzimidazole contributes to its distinct chemical properties and potential applications. The presence of the nitro group, chlorophenyl group, and dimethylamino carbonyl group allows for a wide range of chemical reactions and interactions with biological targets.
Properties
IUPAC Name |
[2-(4-chlorophenyl)-6-nitrobenzimidazol-1-yl] N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O4/c1-19(2)16(22)25-20-14-9-12(21(23)24)7-8-13(14)18-15(20)10-3-5-11(17)6-4-10/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTDECXFXQCWRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)ON1C2=C(C=CC(=C2)[N+](=O)[O-])N=C1C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-bromophenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]acetamide](/img/structure/B2637801.png)
![5-chloro-1,3-dimethyl-4-[(E)-2-phenylethenyl]-1H-pyrazole](/img/structure/B2637803.png)

![5-[(4-Methoxyphenyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B2637805.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2637807.png)
![2-(3-(benzylsulfonyl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2637808.png)
![1-(3-methoxyphenyl)-4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazine](/img/structure/B2637811.png)

![2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]pyridine-4-carboxylic acid](/img/structure/B2637815.png)


![3-{[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]oxy}pyridine](/img/structure/B2637820.png)
